

Application Notes and Protocols for 1-Methyl-1H-indazol-4-ol

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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

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This document provides detailed application notes and experimental protocols for the synthesis of **1-Methyl-1H-indazol-4-ol**, a valuable intermediate in medicinal chemistry and drug development. The protocols are based on established synthetic methodologies for analogous indazole derivatives.

Introduction

1-Methyl-1H-indazol-4-ol is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the indazole scaffold in biologically active molecules. The indazole nucleus is a key component in a variety of therapeutic agents, including those with anti-inflammatory and anticancer properties. These protocols outline two primary synthetic routes for the preparation of **1-Methyl-1H-indazol-4-ol**.

Two plausible and chemically sound synthetic strategies for the preparation of **1-Methyl-1H-indazol-4-ol** are:

- Method 1: N-Methylation of 1H-Indazol-4-ol. This approach involves the direct methylation of the commercially available 1H-indazol-4-ol. This method is straightforward but may yield a mixture of N1 and N2 methylated isomers, requiring careful control of reaction conditions to favor the desired N1 isomer.

- Method 2: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole. This strategy starts with the corresponding methoxy-protected indazole and removes the methyl group to yield the final hydroxyl product. This can be an effective route if the starting material is readily accessible.

Method 1: N-Methylation of 1H-Indazol-4-ol

This protocol describes the regioselective N-methylation of 1H-indazol-4-ol to preferentially form the 1-methyl isomer. The use of a strong, non-nucleophilic base in an aprotic solvent is known to favor N1 alkylation of indazoles.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Recommended Supplier
1H-Indazol-4-ol	≥97%	Commercially Available
Sodium hydride (NaH)	60% dispersion in mineral oil	Sigma-Aldrich
Methyl iodide (CH ₃ I)	≥99%	Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)	≥99.9%	Sigma-Aldrich
Saturated aqueous NH ₄ Cl	ACS grade	Fisher Scientific
Ethyl acetate (EtOAc)	ACS grade	Fisher Scientific
Brine (Saturated NaCl solution)	-	-
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS grade	Fisher Scientific

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 1H-indazol-4-ol (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to stir at room temperature for 1 hour.

- Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
- Let the reaction warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **1-Methyl-1H-indazol-4-ol**.

Data Presentation: N-Methylation Reaction Parameters

Parameter	Condition
Starting Material	1H-Indazol-4-ol
Key Reagents	Sodium hydride (NaH), Methyl iodide (CH ₃ I)
Solvent	Anhydrous Tetrahydrofuran (THF)
Temperature	0 °C to Room Temperature
Reaction Time	12 - 16 hours
Stoichiometry (Indazolol:NaH:CH ₃ I)	1.0 : 1.2 : 1.1
Anticipated Yield	Moderate to High (Regioisomeric mixture possible)

Workflow Diagram: N-Methylation of 1H-Indazol-4-ol



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N-Methylation Experimental Workflow

Method 2: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

This protocol details the cleavage of the methyl ether in 4-Methoxy-1-methyl-1H-indazole to yield the desired hydroxyl compound. Boron tribromide is a powerful Lewis acid commonly used for this transformation.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Recommended Supplier
4-Methoxy-1-methyl-1H-indazole	≥97%	Commercially Available
Boron tribromide (BBr ₃)	1.0 M solution in CH ₂ Cl ₂	Sigma-Aldrich
Anhydrous Dichloromethane (CH ₂ Cl ₂)	≥99.8%	Sigma-Aldrich
Methanol (MeOH)	ACS grade	Fisher Scientific
Saturated aqueous NaHCO ₃	ACS grade	Fisher Scientific
Dichloromethane (CH ₂ Cl ₂)	ACS grade	Fisher Scientific
Brine (Saturated NaCl solution)	-	-
Anhydrous magnesium sulfate (MgSO ₄)	ACS grade	Fisher Scientific

Procedure:

- Dissolve 4-Methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool the solution to -78 °C.
- Slowly add boron tribromide (1.0 M solution in CH₂Cl₂, 1.5-2.0 equivalents) dropwise, maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- Monitor the reaction for the consumption of starting material by TLC.
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
- Concentrate the mixture under reduced pressure.

- Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate in hexanes) to yield **1-Methyl-1H-indazol-4-ol**.

Data Presentation: O-Demethylation Reaction

Parameters

Parameter	Condition
Starting Material	4-Methoxy-1-methyl-1H-indazole
Key Reagent	Boron tribromide (BBr ₃)
Solvent	Anhydrous Dichloromethane (CH ₂ Cl ₂)
Temperature	-78 °C to Room Temperature
Reaction Time	4 - 6 hours
Stoichiometry (Indazole:BBr ₃)	1.0 : 1.5 - 2.0
Anticipated Yield	High (typically >80%)[1]

Workflow Diagram: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole



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O-Demethylation Experimental Workflow

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References

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